An In-Depth Technical Guide to Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate: Properties, Synthesis, and Biological Potential
An In-Depth Technical Guide to Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate: Properties, Synthesis, and Biological Potential
Abstract
This technical guide provides a comprehensive overview of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, a heterocyclic compound belonging to the versatile 1,3,4-thiadiazole class. While direct experimental data on this specific sodium salt is limited in publicly accessible literature, this document synthesizes information on the well-established chemical and biological properties of the 1,3,4-thiadiazole scaffold to project the characteristics and potential applications of the title compound. We will delve into a plausible synthetic route, predict its core physicochemical properties, and explore its potential as a bioactive agent in drug discovery and development, drawing parallels with structurally related analogues. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction: The 1,3,4-Thiadiazole Scaffold - A Privileged Pharmacophore
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is considered a "privileged structure" in medicinal chemistry due to its diverse and significant pharmacological activities.[1][2] Its unique electronic and structural features, including its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups, contribute to its wide range of biological targets.[3] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a remarkable spectrum of activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties.[1][4][5] The stability of the thiadiazole ring and its capacity for substitution at the 2- and 5-positions allow for extensive structural modifications to optimize potency and selectivity for various therapeutic targets.[6]
This guide focuses on a specific derivative, Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate. While this particular salt is commercially available, indicating its use in research or as a synthetic intermediate, detailed studies on its properties and applications are not widely published.[6] Therefore, this document will provide a scientifically-grounded projection of its characteristics based on the established knowledge of the 1,3,4-thiadiazole class.
Physicochemical Properties
Based on its chemical structure and data from commercial suppliers, the fundamental properties of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate can be summarized.
Table 1: Core Physicochemical Properties of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
| Property | Value | Source |
| CAS Number | 1909316-87-5 | [6] |
| Molecular Formula | C₅H₅N₂O₂SNa | |
| Molecular Weight | 180.16 g/mol | |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
The sodium salt form suggests good aqueous solubility, which is often a desirable property for compounds intended for biological testing or pharmaceutical formulation. The properties of the corresponding carboxylic acid, 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid, would be expected to show lower aqueous solubility and a defined melting point.
Proposed Synthesis of 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid and its Sodium Salt
A plausible synthetic route to 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid can be devised based on established methods for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.[7][8] A common and effective approach involves the cyclization of a thiosemicarbazide derivative. The subsequent formation of the sodium salt is a straightforward acid-base reaction.
Proposed Synthetic Pathway
Caption: Proposed synthesis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 3-hydrazinyl-3-oxopropanoate
-
To a solution of hydrazine hydrate in a suitable solvent (e.g., ethanol) cooled in an ice bath, slowly add malonic acid monomethyl ester chloride.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Step 2: Synthesis of Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
-
Combine methyl 3-hydrazinyl-3-oxopropanoate and thioacetamide in a reaction vessel.
-
Add a mixture of polyphosphoric acid (PPA) and sulfuric acid as a cyclodehydration agent.[8]
-
Heat the mixture with stirring for several hours.
-
After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the crude ester.
-
Purify the product by column chromatography.
Step 3: Synthesis of 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid
-
Dissolve the methyl ester from the previous step in a mixture of an alcohol (e.g., methanol) and water.
-
Add an aqueous solution of a base, such as sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
Step 4: Synthesis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
-
Dissolve the carboxylic acid in a suitable solvent (e.g., ethanol).
-
Add one equivalent of sodium hydroxide or sodium ethoxide.
-
Stir the solution until the acid is completely neutralized.
-
Remove the solvent under reduced pressure to obtain the sodium salt as a solid.
Potential Biological Activities and Mechanism of Action
The biological profile of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate has not been explicitly reported. However, based on the extensive research on analogous 1,3,4-thiadiazole derivatives, we can anticipate a range of potential biological activities.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a common feature in many compounds with potent antibacterial and antifungal properties.[9][10] The N=C-S moiety within the ring is believed to be crucial for this activity. Derivatives of 1,3,4-thiadiazole have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11] The mechanism of action can vary but may involve the inhibition of essential enzymes or disruption of cell wall synthesis in microorganisms.
Anti-inflammatory Activity
Numerous 1,3,4-thiadiazole derivatives have been synthesized and evaluated as anti-inflammatory agents.[12] Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The structural similarity of some thiadiazole derivatives to known non-steroidal anti-inflammatory drugs (NSAIDs) supports this hypothesis.
Anticancer Activity
The 1,3,4-thiadiazole scaffold is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.[13][14][15] These derivatives can induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in tumor growth and proliferation.[5] For instance, some thiadiazole derivatives have been shown to inhibit carbonic anhydrases, which are overexpressed in certain tumors.[16]
Caption: Potential biological activities of 1,3,4-thiadiazole derivatives.
Future Directions and Conclusion
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate represents an intriguing yet underexplored member of the pharmacologically significant 1,3,4-thiadiazole family. This technical guide has provided a foundational understanding of this compound by proposing a viable synthetic route and extrapolating its potential physicochemical and biological properties from the wealth of data on its structural analogues.
To fully elucidate the potential of this compound, further experimental validation is essential. Key areas for future research include:
-
Confirmation of the proposed synthesis and optimization of reaction conditions.
-
Detailed characterization of its physicochemical properties , including pKa, logP, and stability studies.
-
Comprehensive screening for biological activities , particularly antimicrobial, anti-inflammatory, and anticancer effects, using a panel of in vitro assays.
-
Investigation of its mechanism of action for any confirmed biological activities.
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